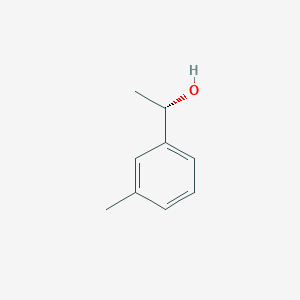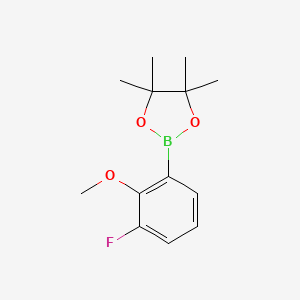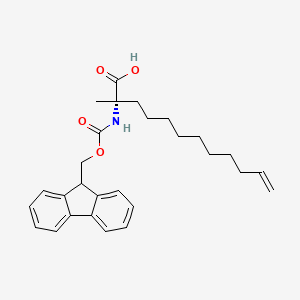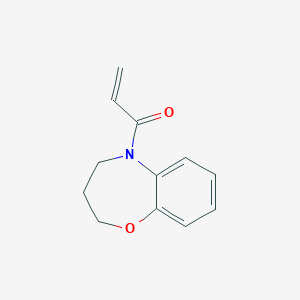
(1S)-1-(3-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S)-1-(3-methylphenyl)ethan-1-ol” is a chemical compound with the CAS Number: 51154-53-1 . It has a molecular weight of 136.19 and its molecular formula is C9H12O . The IUPAC name for this compound is (1S)-1-(3-methylphenyl)ethanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “(1S)-1-(3-methylphenyl)ethan-1-ol” is 1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
“(1S)-1-(3-methylphenyl)ethan-1-ol” is a liquid at room temperature . Its molecular weight is 136.19 and its molecular formula is C9H12O .Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Supramolecular Chemistry
A study on the stereolabile chiral biphenyl hybrids, including compounds related to (1S)-1-(3-methylphenyl)ethan-1-ol, highlighted the crystallization-induced dynamic atropselective resolution. This process involves supramolecular interactions, demonstrating the compound's application in the stereoselective synthesis and formation of supramolecular structures with potential for advanced material applications (Yeung et al., 2013).
Marine Natural Products and Lipid-Reducing Activity
Research on marine sponge Myrmekioderma sp. led to the discovery of aromatic bisabolane derivatives showing lipid-reducing activities. While not directly related to (1S)-1-(3-methylphenyl)ethan-1-ol, this research underlines the potential of structurally similar compounds in the development of treatments for lipid metabolic disorders and obesity (Costa et al., 2019).
Antioxidant Activity QSAR Analysis
A QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, which share a similar molecular framework with (1S)-1-(3-methylphenyl)ethan-1-ol, aimed to explore their antioxidant activities. The study provided insights into the structural parameters affecting antioxidant efficacy, offering a theoretical basis for designing new antioxidants (Drapak et al., 2019).
Electroluminescent Properties in OLEDs
A study on PtAg2 acetylide complexes, while not directly mentioning (1S)-1-(3-methylphenyl)ethan-1-ol, illustrates the relevance of organic compounds in the development of materials with high electroluminescent efficiency for use in OLED technology. The structural modification of organic ligands, similar to the compound of interest, can significantly affect the performance of OLED devices (Shu et al., 2017).
Metabolic Engineering for Biofuel Production
In metabolic engineering research, a heterologous isoprenoid pathway was engineered in E. coli for the production of branched five carbon (C5) alcohols, demonstrating the use of (1S)-1-(3-methylphenyl)ethan-1-ol related compounds in renewable energy sources. This approach highlights the potential of microbial production systems in generating biofuels and platform chemicals (George et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
(1S)-1-(3-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNHUMWMKXWVIU-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3-methylphenyl)ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2537743.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2537744.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537745.png)

![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2537748.png)
![ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2537749.png)
![3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537750.png)
![4-methoxy-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2537751.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2537753.png)



![N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2537759.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537763.png)